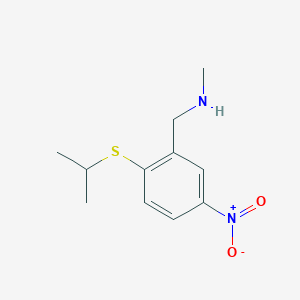![molecular formula C39H30N10Na4O13S4 B1469581 tetrasodium;3-[[(4E)-4-[[4-[(E)-[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylcyclohexa-2,5-dien-1-ylidene]amino]-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]imino]-2-methylcyclohexa-2,5-dien-1-yl]diazenyl]naphthalene-1,5-disulfonate CAS No. 50925-42-3](/img/no-structure.png)
tetrasodium;3-[[(4E)-4-[[4-[(E)-[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylcyclohexa-2,5-dien-1-ylidene]amino]-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]imino]-2-methylcyclohexa-2,5-dien-1-yl]diazenyl]naphthalene-1,5-disulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrasodium;3-[[(4E)-4-[[4-[(E)-[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylcyclohexa-2,5-dien-1-ylidene]amino]-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]imino]-2-methylcyclohexa-2,5-dien-1-yl]diazenyl]naphthalene-1,5-disulfonate is a useful research compound. Its molecular formula is C39H30N10Na4O13S4 and its molecular weight is 1066.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has been conducted on synthesizing and characterizing compounds with similar structural features, such as diazenylbenzenesulfonamides, which are prepared through diazotization and coupling reactions. These compounds are of interest due to their potential biological activity and have been characterized using analytical and spectroscopic techniques (El-Gaby et al., 2018). This suggests a methodological foundation for exploring the synthesis of complex diazenyl naphthalene sulfonate derivatives and their potential applications.
Biological Activities
Compounds featuring azo and diazenyl groups, as seen in diazenyl naphthalene sulfonates, have been evaluated for various biological activities. For instance, studies have assessed the antimicrobial potential of newly synthesized compounds, highlighting the ongoing interest in leveraging chemical synthesis for therapeutic applications. Such research often involves in vitro qualitative and quantitative assays to determine the antimicrobial efficacy of these compounds (Avdeenko et al., 2020).
Application in Fluorescent Whitening Agents
Research into similar diazo compounds has explored their use as fluorescent whitening agents, indicating a potential application for the tetrasodium compound in enhancing the brightness of materials. Toxicological studies have been conducted to define the safety profile of such compounds, indicating their low toxicity and absence of mutagenic or teratogenic effects under certain conditions, which is crucial for their application in consumer goods (Keplinger et al., 1974).
Potential for Anticancer Agents
The synthesis and testing of azocompounds, including those with a naphthyl moiety, for anticancer properties have been a subject of research, suggesting another possible application area for related compounds. These studies involve the creation of diazonium salt derivatives followed by the synthesis of various substituted compounds, aiming to discover new therapeutic agents (El-Naggar et al., 2018).
Advanced Materials and Surface Activity
Compounds with complex naphthalene-based structures have been synthesized and evaluated for their surface activities, indicating their potential use in advanced material applications. These studies focus on the physical properties and the applications of such compounds in various industrial and technological fields, such as in surfactants and detergents, highlighting their relevance to materials science (Hu et al., 2016).
Propiedades
Número CAS |
50925-42-3 |
|---|---|
Fórmula molecular |
C39H30N10Na4O13S4 |
Peso molecular |
1066.9 g/mol |
Nombre IUPAC |
tetrasodium;3-[[(4E)-4-[[4-[(E)-[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylcyclohexa-2,5-dien-1-ylidene]amino]-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]imino]-2-methylcyclohexa-2,5-dien-1-yl]diazenyl]naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C39H34N10O13S4.4Na/c1-21-15-23(9-11-31(21)48-46-25-17-29-27(35(19-25)65(57,58)59)5-3-7-33(29)63(51,52)53)41-38-43-37(40-13-14-50)44-39(45-38)42-24-10-12-32(22(2)16-24)49-47-26-18-30-28(36(20-26)66(60,61)62)6-4-8-34(30)64(54,55)56;;;;/h3-12,15-20,31-32,50H,13-14H2,1-2H3,(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62)(H,40,43,44,45);;;;/q;4*+1/p-4/b41-23+,42-24+,48-46?,49-47?;;;; |
Clave InChI |
BLERKJHFMZLRPH-KHOKYYBWSA-J |
SMILES isomérico |
CC1=C/C(=N/C2=NC(=NC(=N2)NCCO)/N=C/3\C=CC(C(=C3)C)N=NC4=CC5=C(C=CC=C5S(=O)(=O)[O-])C(=C4)S(=O)(=O)[O-])/C=CC1N=NC6=CC7=C(C=CC=C7S(=O)(=O)[O-])C(=C6)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
SMILES |
CC1=CC(=NC2=NC(=NC(=N2)NCCO)N=C3C=CC(C(=C3)C)N=NC4=CC5=C(C=CC=C5S(=O)(=O)[O-])C(=C4)S(=O)(=O)[O-])C=CC1N=NC6=CC7=C(C=CC=C7S(=O)(=O)[O-])C(=C6)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
SMILES canónico |
CC1=CC(=NC2=NC(=NC(=N2)NCCO)N=C3C=CC(C(=C3)C)N=NC4=CC5=C(C=CC=C5S(=O)(=O)[O-])C(=C4)S(=O)(=O)[O-])C=CC1N=NC6=CC7=C(C=CC=C7S(=O)(=O)[O-])C(=C6)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



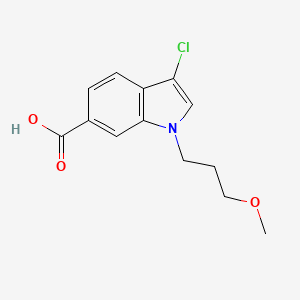
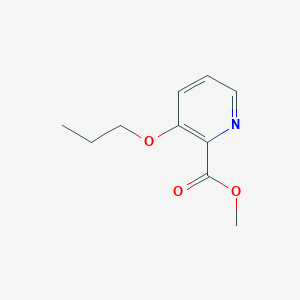
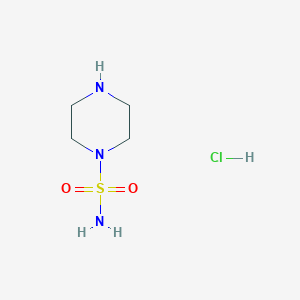
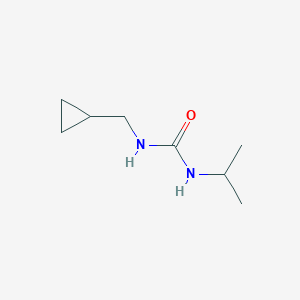
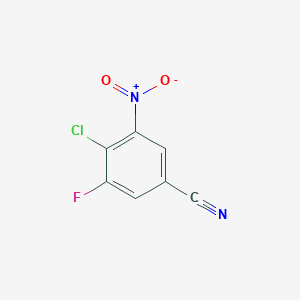
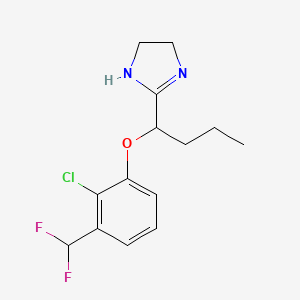
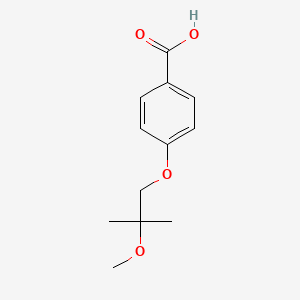

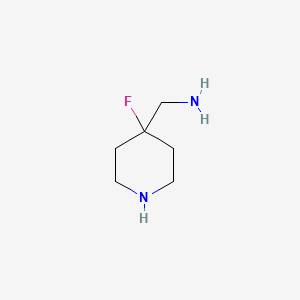
![2-(6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1469515.png)
![2-Methyl-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanenitrile](/img/structure/B1469518.png)

